N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide
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Overview
Description
“N-(3-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide” is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound features a methoxyphenyl group and a phenylethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide” typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and 2-phenylethylamine.
Formation of Amide Bond: The two amines are reacted with ethyl chloroformate or another suitable carbonylating agent under controlled conditions to form the ethanediamide linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions.
Catalysts: Catalysts such as palladium or other transition metals may be used to enhance reaction efficiency.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of “N-(3-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide” depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-N’-(2-phenylethyl)propanediamide
- N-(3-methoxyphenyl)-N’-(2-phenylethyl)butanediamide
Uniqueness
“N-(3-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-9-5-8-14(12-15)19-17(21)16(20)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWMOVUYUMMDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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